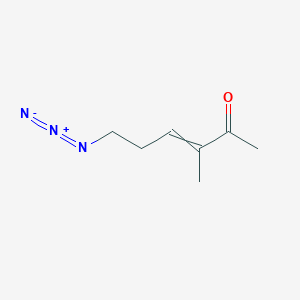
6-Azido-3-methylhex-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Azido-3-methylhex-3-en-2-one is an organic compound characterized by the presence of an azido group (-N₃) attached to a hexenone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azido-3-methylhex-3-en-2-one typically involves the introduction of an azido group to a suitable precursor. One common method is the reaction of 3-methylhex-3-en-2-one with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction is usually carried out under mild conditions to avoid decomposition of the azido group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures are crucial due to the potential explosiveness of azido compounds .
Analyse Des Réactions Chimiques
Types of Reactions
6-Azido-3-methylhex-3-en-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions: The compound can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Sodium Azide (NaN₃): Used for introducing the azido group.
Lithium Aluminum Hydride (LiAlH₄): Used for reduction reactions.
Copper(I) Catalysts: Used in cycloaddition reactions to form triazoles.
Major Products Formed
Amines: Formed by reduction of the azido group.
Triazoles: Formed by cycloaddition reactions with alkynes.
Applications De Recherche Scientifique
6-Azido-3-methylhex-3-en-2-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Employed in the study of enzyme mechanisms and protein labeling.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Azido-3-methylhex-3-en-2-one involves its reactivity towards nucleophiles and electrophiles. The azido group can undergo nucleophilic substitution, leading to the formation of new compounds. Additionally, the compound can participate in cycloaddition reactions, forming stable triazole rings. These reactions are facilitated by the electron-withdrawing nature of the azido group, which activates the molecule towards nucleophilic attack .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Azido-2-butanone: Another azido ketone with similar reactivity.
6-Azido-2-hexanone: A structurally related compound with an azido group on a different position.
Azidothymidine (AZT): A nucleoside analog with an azido group, used in antiviral therapy.
Uniqueness
6-Azido-3-methylhex-3-en-2-one is unique due to its specific structure, which combines an azido group with a hexenone backbone. This combination imparts distinct reactivity and potential for diverse applications in various fields of research .
Propriétés
Numéro CAS |
823805-88-5 |
|---|---|
Formule moléculaire |
C7H11N3O |
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
6-azido-3-methylhex-3-en-2-one |
InChI |
InChI=1S/C7H11N3O/c1-6(7(2)11)4-3-5-9-10-8/h4H,3,5H2,1-2H3 |
Clé InChI |
LDIRFQQAZWXUBX-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCN=[N+]=[N-])C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(10S)-N-[(4-Fluorophenyl)methyl]-3-hydroxy-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepine-2-carboxamide](/img/structure/B14206769.png)

![1,1'-{(2,3-Dimethylbutane-2,3-diyl)bis[(4,1-phenylene)methylene]}dibenzene](/img/structure/B14206783.png)

phosphanium bromide](/img/structure/B14206789.png)


![1,2-Acenaphthylenediamine, N,N'-bis[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B14206826.png)
![N-{2-[(2-Phenyl-4,5-dihydro-1,3-thiazol-4-yl)sulfanyl]ethyl}acetamide](/img/structure/B14206831.png)

